molecular formula C10H12OS B2697921 1-[2-(Methylsulfanyl)phenyl]propan-2-one CAS No. 27350-24-9

1-[2-(Methylsulfanyl)phenyl]propan-2-one

Cat. No.: B2697921
CAS No.: 27350-24-9
M. Wt: 180.27
InChI Key: ZVGPMCFSHYYVBH-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H12OS. It is also known by its IUPAC name, 1-(2-(methylthio)phenyl)propan-2-one. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]propan-2-one is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Employed in the manufacture of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of “1-[2-(Methylsulfanyl)phenyl]propan-2-one” is not specified in the available resources. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Safety and Hazards

The safety and hazards associated with “1-[2-(Methylsulfanyl)phenyl]propan-2-one” are not detailed in the available resources. It’s crucial to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Methylsulfanyl)phenyl]propan-2-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)phenyl]propan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPMCFSHYYVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27350-24-9
Record name 1-[2-(methylsulfanyl)phenyl]propan-2-one
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